![molecular formula C14H12N2O3S B13570312 N-Methyl-2-[(2-nitrophenyl)sulfanyl]benzamide](/img/structure/B13570312.png)
N-Methyl-2-[(2-nitrophenyl)sulfanyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-2-[(2-nitrophenyl)sulfanyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitrophenyl group attached to a sulfanyl group, which is further connected to a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-[(2-nitrophenyl)sulfanyl]benzamide typically involves the reaction of 2-nitrothiophenol with N-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-2-[(2-nitrophenyl)sulfanyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Methyl-2-[(2-nitrophenyl)sulfanyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Methyl-2-[(2-nitrophenyl)sulfanyl]benzamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. This can lead to the inhibition of enzyme activity or modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-2-[(2-nitrophenyl)sulfanyl]acetamide
- N-Methyl-2-[(2-nitrophenyl)sulfanyl]propionamide
- N-Methyl-2-[(2-nitrophenyl)sulfanyl]butyramide
Uniqueness
N-Methyl-2-[(2-nitrophenyl)sulfanyl]benzamide is unique due to its specific benzamide structure, which imparts distinct chemical properties compared to its analogs
Propiedades
Fórmula molecular |
C14H12N2O3S |
|---|---|
Peso molecular |
288.32 g/mol |
Nombre IUPAC |
N-methyl-2-(2-nitrophenyl)sulfanylbenzamide |
InChI |
InChI=1S/C14H12N2O3S/c1-15-14(17)10-6-2-4-8-12(10)20-13-9-5-3-7-11(13)16(18)19/h2-9H,1H3,(H,15,17) |
Clave InChI |
DGOLMTSTXLHVKN-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC=CC=C1SC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


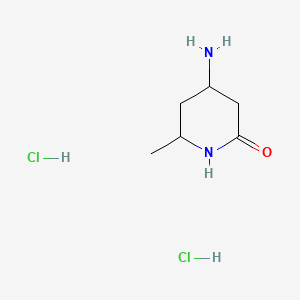
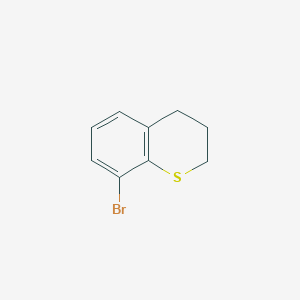
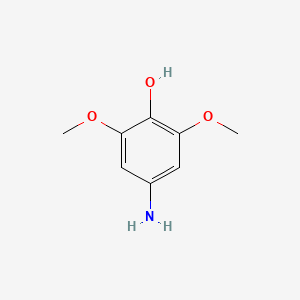
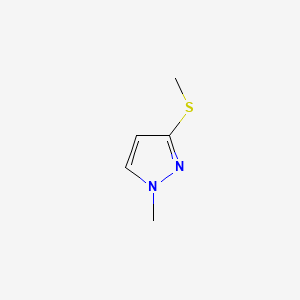

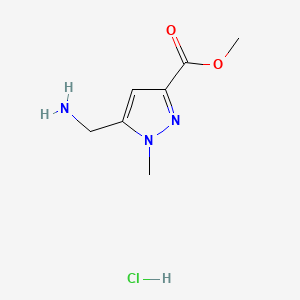
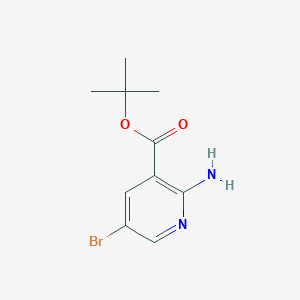
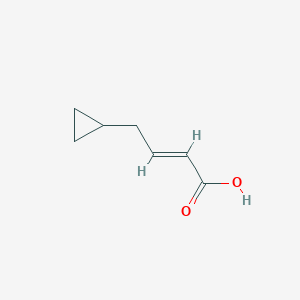

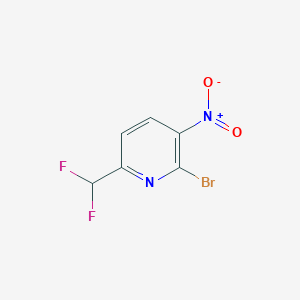
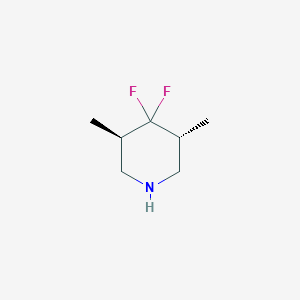
![({4-[(dimethylamino)methyl]phenyl}methyl)({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine](/img/structure/B13570302.png)


